AMMONIUM URANATE

Nuclear fuel fabrication Thermal decomposition X-ray diffraction

Ammonium uranate (AU), commonly referred to as ammonium diuranate (ADU) with the approximate formula (NH₄)₂U₂O₇, is a ternary uranium oxide compound that serves as a critical intermediate in the front-end nuclear fuel cycle. This reddish-yellow, amorphous powder is practically insoluble in water and alkalis but soluble in acids, and it is primarily valued as a precursor for the production of uranium dioxide (UO₂) and triuranium octoxide (U₃O₈) nuclear fuels, as well as a coloring agent in ceramics and glass.

Molecular Formula H8N2O7U2
Molecular Weight 624.13
CAS No. 11137-99-8
Cat. No. B1143881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM URANATE
CAS11137-99-8
Molecular FormulaH8N2O7U2
Molecular Weight624.13
Structural Identifiers
SMILESN.N.O[U](=O)(=O)O[U](=O)(=O)O
InChIInChI=1S/2H3N.2H2O.5O.2U/h2*1H3;2*1H2;;;;;;;/q;;;;;;;;;2*+1/p-2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Uranate (CAS 11137-99-8) for Nuclear Fuel Cycle and Ceramic Applications: A Procurement-Focused Baseline


Ammonium uranate (AU), commonly referred to as ammonium diuranate (ADU) with the approximate formula (NH₄)₂U₂O₇, is a ternary uranium oxide compound that serves as a critical intermediate in the front-end nuclear fuel cycle [1]. This reddish-yellow, amorphous powder is practically insoluble in water and alkalis but soluble in acids, and it is primarily valued as a precursor for the production of uranium dioxide (UO₂) and triuranium octoxide (U₃O₈) nuclear fuels, as well as a coloring agent in ceramics and glass [2]. The compound is typically precipitated from uranyl nitrate solutions using gaseous ammonia or ammonium hydroxide, with the precipitation pH exerting profound control over its composition, morphology, and downstream oxide properties [3].

Why Ammonium Uranate Cannot Be Interchanged with Other Uranium Precursors Without Process Requalification


Substituting ammonium uranate with alternative uranium-bearing intermediates—such as ammonium uranyl carbonate (AUC), uranyl nitrate hexahydrate (UNH), or sodium diuranate—without process adjustment introduces quantifiable risks to downstream product quality. The thermal decomposition pathway, crystallographic transition, and resulting oxide specific surface area are all fundamentally determined by the identity of the precursor [1]. For instance, the ADU route yields UO₂ powders with a specific surface area in the range of 2–4 m²/g, whereas the AUC route produces powders in the 4–8 m²/g range, directly impacting sintered pellet density and grain structure [2]. Furthermore, ammonium uranate uniquely retains ammonia within its solid structure up to 350 °C, enabling a self-reduction mechanism that is absent in nitrate- or carbonate-based precursors, thereby altering the oxygen stoichiometry of the intermediate oxide [3].

Quantitative Differentiation Evidence: Ammonium Uranate (CAS 11137-99-8) Versus Closest Analogs


Crystallographic Pathway Divergence During Thermal Decomposition: ADU vs. Sol-Gel Microspheres

Ammonium uranate precipitated via the conventional ADU route (composition 3UO₃·NH₃·5H₂O) and ammonium uranate microspheres prepared by sol-gel internal gelation (composition 3UO₃·2NH₃·4H₂O) exhibit fundamentally different crystallographic transitions upon calcination in air, despite both converting to α-U₃O₈ above 550 °C [1]. The ADU-derived compound transforms via a crystalline β-UO₃ intermediate, whereas the sol-gel microspheres proceed through an amorphous UO₃ phase [1]. This distinction dictates the crystallite size, defect density, and sinterability of the final oxide powder, making direct substitution of one ammonium uranate variant for another unreliable without requalification.

Nuclear fuel fabrication Thermal decomposition X-ray diffraction Uranium oxides

Specific Surface Area of Resulting Uranium Oxide: ADU Route vs. AUC Route

The specific surface area (SSA) of uranium oxide powders derived from different precursor routes is a critical quality attribute for nuclear fuel pellet fabrication. Measurements using differential thermal analysis (DTA), validated against the BET method, demonstrate that UO₂₊ₓ powders obtained via the ADU route exhibit an SSA range of 2–4 m²/g, whereas those obtained via the AUC (ammonium uranyl carbonate) route exhibit a substantially higher SSA range of 4–8 m²/g [1]. This factor-of-two difference directly influences the sintering behavior, with lower-SSA ADU-derived powders generally requiring higher sintering temperatures or longer dwell times to achieve target pellet densities.

UO₂ powder Specific surface area Sinterability Fuel pellet quality

Process Chemical Consumption: ADU vs. AUC for Nuclear-Grade UO₂ Production

The ADU and AUC wet conversion routes for producing nuclear-grade UO₂ powder differ substantially in chemical reagent requirements. The AUC process demands significantly larger quantities of ammonia (NH₃) and carbon dioxide (CO₂) compared to the ADU process, representing a quantifiable operational cost and supply-chain complexity disadvantage [1]. This difference arises because the AUC precipitation stoichiometry requires ammonium carbonate as the precipitating agent, whereas ADU precipitation uses ammonia alone. Additionally, ex-ADU UO₂ pellets sintered in an oxidative atmosphere at 1150 °C achieve approximately 95% theoretical density (TD) and develop a monomodal grain structure, in contrast to the duplex grain structure characteristic of ex-AUC oxides [1].

Wet conversion process Chemical reagent consumption Process economics Nuclear fuel cycle

pH-Dependent Tunability of Ammonium Uranate Specific Surface Area and Crystallite Size

The specific surface area and crystallite size of ammonium uranate powders can be systematically tuned by controlling the precipitation pH during synthesis from uranyl nitrate solution with gaseous ammonia. Increasing the precipitation pH increases both the ammonia and nitrate contents of the precipitate, increases the specific surface area, and decreases the crystallite size [1]. This reproducible, quantifiable structure–property relationship enables process engineers to dial in desired precursor characteristics that directly propagate to the final oxide powder properties, including the extent of self-reduction during calcination [2].

Precipitation pH Morphology control Specific surface area Crystallite size

Ammonia Retention and Self-Reduction Behavior: Ammonium Uranate vs. Uranyl Nitrate Hexahydrate

Ammonium uranate uniquely retains chemically bound ammonia within its solid structure up to approximately 350 °C during thermal decomposition, after which ammonia is released as vapor [1]. This retained ammonia participates in a self-reduction process between 350 and 450 °C, converting intermediate UO₃ species to U₃O₈ without requiring an external reducing atmosphere [2]. In contrast, uranyl nitrate hexahydrate (UNH) decomposes via a fundamentally different pathway involving nitrate decomposition and does not exhibit this self-reduction behavior. The comparative thermal decomposition study of ADU, UNH, and uranyl peroxide (UPO) in nitrogen, air, and hydrogen atmospheres revealed that UNH requires lower thermal decomposition temperatures, but the self-reducing character of ADU provides a distinct mechanism for controlling oxygen stoichiometry in the intermediate oxide [3].

Thermal decomposition Ammonia retention Self-reduction Atmosphere dependence

Filtration and Powder Handling Advantage: Ultrasonically Treated ADU vs. Conventional ADU

Ultrasonic treatment during the precipitation of ammonium diuranate (ADU) significantly improves downstream processability compared to conventionally precipitated ADU. Ultrasonically treated ADU exhibits a faster filtration rate and lower retained humidity, enabling easier drying [1]. After calcination at 800 °C, the resulting U₃O₈ powder requires only soft mechanical treatment before thermal processing at 1400 °C, eliminating the need for hard milling and sieving steps. The final U₃O₈ achieves a density of 8.2 g/cm³, and the derived UO₂ powder forms nearly spherical agglomerates with free-flowing characteristics [1]. These handling advantages are not reported for sodium diuranate or AUC-derived powders under equivalent conditions.

Ultrasonic treatment Filtration rate Powder flowability Process efficiency

Optimal Application Scenarios for Ammonium Uranate (CAS 11137-99-8) Based on Quantitative Differentiation Evidence


Nuclear Fuel Fabrication: ADU Route for Monomodal-Grain UO₂ Pellets with Lower Chemical Inventory

For nuclear fuel manufacturers seeking UO₂ pellets with a monomodal grain structure and simplified chemical reagent logistics, ammonium uranate precipitated via the ADU route is the appropriate precursor choice. Evidence demonstrates that ex-ADU UO₂ sintered at 1150 °C in an oxidative atmosphere achieves approximately 95% theoretical density with a monomodal grain structure, contrasting with the duplex grain structure of ex-AUC oxides [5]. Furthermore, the ADU process requires lower quantities of NH₃ and eliminates CO₂ consumption entirely compared to the AUC route, reducing both reagent procurement costs and waste stream complexity [5]. This scenario is most applicable to fuel fabrication for light water reactors (LWRs) where consistent pellet microstructure and cost-efficient chemical management are prioritized.

Advanced Fuel Microsphere Production: Sol-Gel Ammonium Uranate for VHTR and HTGR Fuels

For very-high-temperature reactor (VHTR) and high-temperature gas-cooled reactor (HTGR) fuel programs requiring spherical UO₂ microspheres, ammonium uranate gel particles produced by sol-gel external or internal gelation provide a direct route to kernels with good sphericity, uniform diameter, and perfect porous structure [5]. The distinct thermal decomposition pathway of sol-gel-derived microspheres (amorphous UO₃ intermediate) versus conventionally precipitated ADU (crystalline β-UO₃ intermediate) must be accounted for in calcination protocol design to achieve target kernel properties [6]. This scenario is critical for TRISO-coated particle fuel fabrication where kernel uniformity directly impacts coating integrity and fission product retention.

U₃O₈ Powder Production with Reduced Mechanical Processing: Ultrasonically Treated ADU

In the production of U₃O₈ powder for MTR (Materials Testing Reactor) plate fuels, where particle size, shape, and density specifications must be met without extensive milling, ammonium uranate precipitated with ultrasonic treatment offers a quantifiable process advantage. After calcination at 800 °C, the ultrasonically treated ADU yields U₃O₈ that requires only soft mechanical treatment before 1400 °C thermal processing, achieving a final density of 8.2 g/cm³ with adequate size and shape characteristics [5]. This eliminates the hard milling and sieving steps required for conventionally precipitated ADU, translating to reduced processing time and lower contamination risk [5].

Ceramic and Glass Coloring: Ammonium Uranate as a Decomposition-Based Colorant

For ceramic glaze and uranium glass manufacturing, ammonium uranate serves as a historically established yellow colorant that decomposes to uranium oxide upon firing [5]. Both ammonium and sodium diuranates are used as coloring agents; however, ammonium uranate offers the advantage of leaving no alkali metal residue (sodium) in the final glass or glaze, which could otherwise alter the thermal expansion coefficient or chemical durability of the product [6]. In applications requiring the highest chemical purity in the glass matrix, such as optical-grade uranium glass, ammonium uranate is preferred over sodium diuranate [6].

Quote Request

Request a Quote for AMMONIUM URANATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.